Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoyl group substituted with a chloro and dimethylsulfamoyl group, making it a valuable molecule for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a nucleophile under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its chemical structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler, reduced molecule.
Scientific Research Applications
Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate exerts its effects involves its interaction with molecular targets. For instance, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis, by binding to the biotin binding site in the presence of ADP . This inhibition can disrupt essential biological pathways, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate: This compound shares a similar structure but with a phenylcarbamoyl group instead of a dimethylsulfamoyl group.
Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate: Another structurally related compound with different substituents.
Uniqueness
Ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit biotin carboxylase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-4-26-18(23)12-5-7-13(8-6-12)20-17(22)15-11-14(9-10-16(15)19)27(24,25)21(2)3/h5-11H,4H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEJVVSINYXKDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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